
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide
Descripción general
Descripción
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H8BrN3O2S and a molecular weight of 302.15 g/mol . It is characterized by the presence of a bromo-substituted pyrazole ring attached to a benzenesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography[3][3].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis[3][3].
Análisis De Reacciones Químicas
Substitution Reactions
The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions:
The bromine’s reactivity is enhanced by electron-withdrawing effects from the sulfonamide group, facilitating NAS even with weak nucleophiles .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to form biaryl or heteroaryl systems:
- Heck Coupling : With styrene derivatives, Pd(OAc)₂, and PPh₃ in DMF at 100°C, yielding α,β-unsaturated pyrazole hybrids (55–72% yields) .
- Buchwald-Hartwig Amination : Using Pd₂(dba)₃, Xantphos, and aryl amines in toluene at 110°C, producing arylamino-pyrazole derivatives (60–78% yields) .
Sulfonamide Functionalization
The sulfonamide group undergoes alkylation, acylation, and condensation:
Redox Transformations
- Oxidation : Treating with KMnO₄ in acidic conditions converts the pyrazole ring to a pyrazolone derivative, though yields are moderate (30–40%) due to competing sulfonamide oxidation.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole’s C=C bond to a dihydropyrazole, preserving the sulfonamide group (85% yield) .
Heterocycle Formation
The pyrazole ring participates in cycloadditions:
- 1,3-Dipolar Cycloaddition : With nitrile oxides in toluene at 120°C, forming pyrazolo-isoxazoline hybrids (60% yield) .
- Ring Expansion : Reacting with NaN₃ under Cu(I) catalysis yields triazole derivatives via click chemistry (72% yield) .
Key Research Findings
- Substitution at the 4-position is regioselective due to the sulfonamide’s para-directing effect .
- Bromine replacement via Suzuki coupling enables rapid diversification for drug discovery libraries .
- N-Alkylated sulfonamide derivatives show improved metabolic stability compared to the parent compound .
This compound’s dual reactivity makes it a strategic intermediate for synthesizing bioactive molecules and functional materials.
Aplicaciones Científicas De Investigación
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors and modulators of various biological targets.
Biological Studies: The compound is employed in studies investigating its biological activity, such as antiparasitic, antibacterial, and antiviral properties.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of the target enzyme or modulate receptor function, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chloropyrazol-1-yl)benzenesulfonamide
- 4-(4-Fluoropyrazol-1-yl)benzenesulfonamide
- 4-(4-Methylpyrazol-1-yl)benzenesulfonamide
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromo-substituted pyrazole ring can provide distinct electronic properties compared to other halogenated derivatives .
Actividad Biológica
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHBrNOS
- Molecular Weight : 305.16 g/mol
This compound exhibits biological activity primarily through its interaction with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes and receptors involved in disease pathways. The bromine atom in the pyrazole ring enhances its lipophilicity, facilitating better membrane permeability and interaction with target proteins.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against a range of bacterial strains.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
*Source: *
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:
Cell Line | IC (µM) |
---|---|
HeLa | 10.5 |
MCF-7 | 12.3 |
A549 | 8.7 |
The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.
*Source: *
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in animal models. The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that it could serve as a potential lead compound for developing new antibiotics.
Case Study 2: Cancer Treatment
In a preclinical trial reported in Cancer Research, administration of this compound resulted in a significant reduction in tumor size in xenograft models. The study highlighted its potential as an adjunct therapy alongside conventional chemotherapeutic agents.
Propiedades
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHYMFNRNCUDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649977 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-91-2 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.